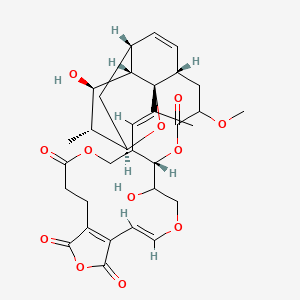
Luminamicin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Luminamicin is a natural product isolated from the fermentation broth of the actinomycete strain Streptomyces sp. OMR-59. It exhibits selective antibacterial activity against anaerobic bacteria, particularly species of Clostridium. This compound is structurally identical to coloradocin, which was discovered by Abbott’s group as an anti-anaerobe antibiotic .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The total synthesis of luminamicin involves constructing a highly functionalized cis-decalin containing a bridged ether moiety. One of the essential steps in the synthetic route is the construction of a cis-decaline framework using a one-pot Michael addition-aldol reaction. Additionally, the bridged ether moiety is obtained by an intramolecular 1,6-oxa-Michael reaction of a conjugated aldehyde .
Industrial Production Methods: this compound is produced industrially through the fermentation of Streptomyces sp. OMR-59. The fermentation broth is then processed to isolate and purify the compound .
Análisis De Reacciones Químicas
Types of Reactions: Luminamicin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s structure, which includes a multi-functional oxa-bridged cis-decalin ring system, a 10-membered macrolactone, and a 14-membered macrolactone with an enol ether conjugated with a maleic anhydride moiety, allows for diverse reactivity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
Luminamicin has several scientific research applications, including:
Chemistry: Used as a model compound for studying complex natural product synthesis and reaction mechanisms.
Biology: Investigated for its selective antibacterial activity against anaerobic bacteria, particularly Clostridium species.
Medicine: Potential use as an antibiotic for treating infections caused by anaerobic bacteria.
Industry: Utilized in the development of new antibiotics and antimicrobial agents .
Mecanismo De Acción
Luminamicin is structurally and functionally similar to other natural products such as nodusmicin and nargenicin. These compounds also exhibit antibacterial activity against anaerobic bacteria. this compound’s unique structural features, including the multi-functional oxa-bridged cis-decalin ring system and the combination of 10-membered and 14-membered macrolactone rings, distinguish it from these related compounds .
Comparación Con Compuestos Similares
- Nodusmicin
- Nargenicin
Luminamicin’s selective activity against anaerobic bacteria and its unique structural features make it a valuable compound for scientific research and potential therapeutic applications.
Propiedades
Número CAS |
99820-21-0 |
|---|---|
Fórmula molecular |
C32H38O12 |
Peso molecular |
614.6 g/mol |
Nombre IUPAC |
(1S,2E,15E,20S,25S,28R,30R,31R,32R,33S)-19,32-dihydroxy-23-methoxy-2,31-dimethyl-6,12,17,21,34-pentaoxahexacyclo[28.3.1.01,25.04,20.010,14.028,33]tetratriaconta-2,10(14),15,26-tetraene-7,11,13,22-tetrone |
InChI |
InChI=1S/C32H38O12/c1-15-10-18-13-41-25(34)7-6-20-21(30(37)43-29(20)36)8-9-40-14-22(33)28(18)42-31(38)24(39-3)12-19-5-4-17-11-23-16(2)27(35)26(17)32(15,19)44-23/h4-5,8-10,16-19,22-24,26-28,33,35H,6-7,11-14H2,1-3H3/b9-8+,15-10+/t16-,17-,18?,19+,22?,23+,24?,26-,27+,28-,32-/m0/s1 |
Clave InChI |
UGSGHHXIPUAOBJ-FUQUDWCDSA-N |
SMILES |
CC1C2CC3C=CC4CC(C(=O)OC5C(COC(=O)CCC6=C(C=COCC5O)C(=O)OC6=O)C=C(C4(C3C1O)O2)C)OC |
SMILES isomérico |
C[C@H]1[C@H]2C[C@@H]3C=C[C@@H]4CC(C(=O)O[C@H]5C(COC(=O)CCC6=C(/C=C/OCC5O)C(=O)OC6=O)/C=C(/[C@]4([C@@H]3[C@@H]1O)O2)\C)OC |
SMILES canónico |
CC1C2CC3C=CC4CC(C(=O)OC5C(COC(=O)CCC6=C(C=COCC5O)C(=O)OC6=O)C=C(C4(C3C1O)O2)C)OC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
coloradocin luminamicin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















